molecular formula C7H6BrNO2 B1527663 5-Bromo-6-methylnicotinic acid CAS No. 1190862-72-6

5-Bromo-6-methylnicotinic acid

Cat. No.: B1527663
CAS No.: 1190862-72-6
M. Wt: 216.03 g/mol
InChI Key: FYZSBHFDCHGDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methylnicotinic acid is a brominated derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position on the pyridine ring of nicotinic acid. It is a solid compound with a molecular weight of 216.03 g/mol and is used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Halogenation Reaction: The compound can be synthesized by halogenating nicotinic acid using bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3).

  • Methylation Reaction: The brominated product can then undergo methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and methylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and their derivatives.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Hydroxylated or aminated derivatives of the compound.

Scientific Research Applications

5-Bromo-6-methylnicotinic acid is used in various scientific research applications, including:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In studies related to the biological activity of nicotinic acid derivatives.

  • Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

5-Bromo-6-methylnicotinic acid is similar to other brominated and methylated derivatives of nicotinic acid, such as 3-Bromo-4-methylnicotinic acid and 2-Bromo-3-methylnicotinic acid. its unique combination of bromine and methyl groups at specific positions on the pyridine ring distinguishes it from these compounds. The presence of these substituents can affect the compound's reactivity, biological activity, and physical properties.

Properties

IUPAC Name

5-bromo-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZSBHFDCHGDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727885
Record name 5-Bromo-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190862-72-6
Record name 5-Bromo-6-methyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190862-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2M Aqueous sodium hydroxide solution (1.91 mL, 3.8 mmol) was added to a stirred solution of ethyl 5-bromo-6-methylnicotinate (preparation 47c, 0.41 g, 1.7 mmol) in ethanol (14 mL) at room temperature. After 3 hours, the solvent was evaporated and water was added to the residue. The pH was adjusted to 4-5 with concentrated hydrochloric acid and the mixture was extracted with ethyl acetate. The organic layer was washed with water, dried (MgSO4) and evaporated to give the title compound (0.16 g, 43%) as a white solid.
Quantity
1.91 mL
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methylnicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-methylnicotinic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-6-methylnicotinic acid
Reactant of Route 4
5-Bromo-6-methylnicotinic acid
Reactant of Route 5
5-Bromo-6-methylnicotinic acid
Reactant of Route 6
5-Bromo-6-methylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.